molecular formula C9H10N2O B2959106 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine CAS No. 1097839-70-7

5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine

Cat. No. B2959106
CAS RN: 1097839-70-7
M. Wt: 162.192
InChI Key: ULQSXFDNFIPXLS-UHFFFAOYSA-N
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Description

“5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine” is a chemical compound with the CAS Number: 1097839-70-7 . It has a molecular weight of 162.19 and its IUPAC name is 5-methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine . The compound is typically stored in a dry room at normal temperature .


Molecular Structure Analysis

The InChI code for “5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine” is 1S/C9H10N2O/c1-6-3-7-4-9(12-2)10-5-8(7)11-6/h3-5,11H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine” is a solid at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Cancer Therapy: FGFR Inhibitors

The compound has been studied for its potential as a fibroblast growth factor receptor (FGFR) inhibitor . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers . Derivatives of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine have shown potent activities against FGFR1, 2, and 3, making them promising candidates for cancer therapy .

Breast Cancer Treatment

Specifically, in breast cancer treatment, derivatives of this compound have inhibited the proliferation of 4T1 breast cancer cells and induced apoptosis . This suggests a potential application in developing treatments that target breast cancer cell growth and survival .

Anti-Metastatic Applications

The compound has also been shown to significantly inhibit the migration and invasion of 4T1 cells . This indicates its potential use in preventing the metastasis of cancer cells, which is a critical aspect of cancer progression .

Synthesis of Heterocyclic Compounds

5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine serves as a key intermediate in the synthesis of various heterocyclic compounds . These compounds have diverse biomedical applications, including as anticancer agents .

Development of Novel Chemotypes

Researchers have focused on utilizing a structure-based design strategy with this compound to develop novel chemotypes of FGFR inhibitors . This approach could lead to the discovery of new therapeutic agents with improved efficacy and specificity .

Carbonic Anhydrase IX Inhibition

Derivatives of pyridyl-indole-based heteroaryl chalcone, which include the 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine scaffold, have been introduced as carbonic anhydrase IX inhibitors . This has implications for anticancer strategies, particularly in targeting tumor acidity and hypoxia .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

5-methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6-3-7-4-9(12-2)10-5-8(7)11-6/h3-5,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQSXFDNFIPXLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=NC=C2N1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine

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